[(4-Fluorophenyl)methyl](methyl){2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propynyl group to an alkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)methylamine: Lacks the piperazine ring, resulting in different chemical properties and biological activities.
(4-Fluorophenyl)methylpiperazine:
Uniqueness
(4-Fluorophenyl)methyl{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the piperazine ring and propynyl group provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methyl-2-(4-prop-2-ynylpiperazin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3/c1-3-8-20-11-13-21(14-12-20)10-9-19(2)15-16-4-6-17(18)7-5-16/h1,4-7H,8-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURRMTAXFKYCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCN(CC1)CC#C)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.